- Bio-inspired lanthanum-ortho-quinone catalysis for aerobic alcohol oxidation: semi-quinone anionic radical as redox ligandNature Communications, 2022, 13(1),,
Cas no 925-78-0 (Nonan-3-one)

Nonan-3-one structure
商品名:Nonan-3-one
Nonan-3-one 化学的及び物理的性質
名前と識別子
-
- Nonan-3-one
- Ethyl n-hexyl ketone
- 3-Nonanone
- 3-Nonanon
- Aethyl-n-hexyl-keton
- ethyl hexyl ketone
- Ethylhexylketon
- FEMA 3440
- Nonan-3-on
- nonan-7-one
- Nonanon-3
- n-Hexyl ethyl ketone
-
- MDL: MFCD00009541
- インチ: 1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3
- InChIKey: IYTXKIXETAELAV-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCCCC)CC
- BRN: 1700447
計算された属性
- せいみつぶんしりょう: 142.13600
- どういたいしつりょう: 142.135765
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 6
- 複雑さ: 86.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ぶんしりょう: 142.24
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.821 g/mL at 25 °C(lit.)
- ゆうかいてん: -8 °C
- ふってん: 187-188 °C(lit.)
- フラッシュポイント: 華氏温度:154.4°f< br / >摂氏度:68°C< br / >
- 屈折率: n20/D 1.42(lit.)
- ようかいど: insoluble in water; soluble in alcohol and oils
- PSA: 17.07000
- LogP: 2.93590
- 屈折率: 1.417-1.423
- ようかいせい: 水に溶けず、エタノール/エチルエーテル/ベンゼン/クロロホルム/アセトンと混和可能
- FEMA: 3440 | 3-NONANONE
Nonan-3-one セキュリティ情報
- ヒント:に警告
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 1993 / PGIII
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S24/25
- RTECS番号:RA8227000
-
危険物標識:
- リスク用語:R36/37/38
- TSCA:Yes
Nonan-3-one 税関データ
- 税関コード:2914190090
- 税関データ:
中国税関コード:
2914190090概要:
2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Nonan-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19878-100g |
3-Nonanone, 98% |
925-78-0 | 98% | 100g |
¥1845.00 | 2023-03-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04681-SAmPLE |
Nonan-3-one |
925-78-0 | SAmPLE |
¥768.0 | 2021-09-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04681-100g |
Nonan-3-one |
925-78-0 | 100g |
¥3328.0 | 2021-09-03 | ||
abcr | AB124944-25 g |
3-Nonanone, 98%; . |
925-78-0 | 98% | 25 g |
€75.80 | 2023-07-20 | |
Enamine | EN300-7068969-25.0g |
nonan-3-one |
925-78-0 | 95% | 25g |
$54.0 | 2023-05-30 | |
Enamine | EN300-7068969-10.0g |
nonan-3-one |
925-78-0 | 95% | 10g |
$40.0 | 2023-05-30 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158994-25ML |
Nonan-3-one |
925-78-0 | >97.0%(GC) | 25ml |
¥388.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158994-1ml |
Nonan-3-one |
925-78-0 | >97.0%(GC) | 1ml |
¥46.90 | 2023-09-01 | |
abcr | AB124944-25g |
3-Nonanone, 98%; . |
925-78-0 | 98% | 25g |
€78.30 | 2025-02-18 | |
Aaron | AR003TZ4-1g |
Nonan-3-one |
925-78-0 | 98% | 1g |
$5.00 | 2025-02-10 |
Nonan-3-one 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Lanthanum iodide , 4-Methoxy-5-tert-butyl-1,2-benzoquinone Solvents: Acetonitrile ; 2 h, 1 atm, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Catalysts: 2,6-Dimethoxy-1,4-benzoquinone , (TB-5-22)-[[2,2′-[(Methylimino-κN)bis[3,1-propanediyl(nitrilo-κN)methylidyne]]bi… , Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Toluene
1.2 Reagents: Oxygen
1.2 Reagents: Oxygen
リファレンス
- Efficient Ruthenium-Catalyzed Aerobic Oxidation of Alcohols Using a Biomimetic Coupled Catalytic SystemJournal of Organic Chemistry, 2002, 67(5), 1657-1662,
ごうせいかいろ 3
ごうせいかいろ 4
はんのうじょうけん
1.1 Catalysts: 1,1-Dimethylethyl 4-benzoylbenzenecarboperoxoate
リファレンス
- t-Butyl 4-Benzoylperbenzoatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Diphenyl diselenide , Sodium borohydride Solvents: Ethanol
リファレンス
- α,β-Epoxy sulfoxides as useful intermediates in organic synthesis. I. A novel synthesis of dialkyl ketones and a synthesis of aldehydes from ketones by one carbon elongationBulletin of the Chemical Society of Japan, 1985, 58(7), 1983-90,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite Catalysts: Potassium bromide , 2,2,6,6-Tetramethyl-4-(2-propyn-1-yloxy)-1-piperidinyloxy (reaction products with azidomethyl polystyrene) Solvents: Dichloromethane ; 5 h, 0 °C
リファレンス
- Expedient immobilization of TEMPO by copper-catalyzed azide-alkyne [3+2]-cycloaddition onto polystyrene resinAdvanced Synthesis & Catalysis, 2006, 348(9), 1016-1020,
ごうせいかいろ 7
ごうせいかいろ 8
はんのうじょうけん
1.1 Catalysts: Ruthenium(1+), bis(acetonitrile)(η5-2,4-cyclopentadien-1-yl)(tricyclohexylphosph… Solvents: Chloroform
リファレンス
- Improved Efficiency of the Ruthenium-Catalyzed Redox Isomerization of Allyl AlcoholsOrganometallics, 1999, 18(20), 4230-4233,
ごうせいかいろ 9
はんのうじょうけん
リファレンス
- New method for the synthesis of ketones by the reaction of 8-acyloxyquinolines with organoaluminum compoundsZhurnal Obshchei Khimii, 1982, 52(6), 1328-34,
ごうせいかいろ 10
はんのうじょうけん
1.1 Solvents: Acetonitrile
リファレンス
- S-cyanomethyl dithiocarbamate, selective alkylation and ketone synthesis in aqueous mediumTetrahedron Letters, 1976, (34), 2967-70,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Hydrochloric acid , Water Solvents: Water
リファレンス
- A new synthesis of ketones from 1,2-dimethoxyethenyllithium, organoboranes, and alkyl fluorosulfonatesChemistry Letters, 1981, (8), 1059-60,
ごうせいかいろ 12
はんのうじょうけん
リファレンス
- New method of ketone preparation via organoaluminum compoundsZhurnal Obshchei Khimii, 1981, 51(7),,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Carbon monoxide , Zinc , Cobalt dibromide Solvents: tert-Butanol , Toluene
リファレンス
- New methods of hydroformylation of olefins and isomerization of allyl alcohols using the CoBr2/Zn/CO/t-BuOH reagent systemIndian Journal of Chemistry, 2001, (10), 989-993,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Titania Solvents: (Trifluoromethyl)benzene ; 30 min, 1 atm, 303 K; 24 h, 1 atm, 303 K
リファレンス
- Visible light induced Efficient Selective Oxidation of Non-Activated Alcohols over {001} Faceted TiO2 with Molecular OxygenChemistry - An Asian Journal, 2016, 11(21), 3084-3089,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium iodide , Potassium tert-butoxide Solvents: Dimethylformamide
リファレンス
- Electrochemical organyl group transfer of triorganylboranes to carboxylic acid chlorides and carboxylic acid anhydrides using copper sacrificial anodeBulletin of the Korean Chemical Society, 1999, 20(9), 989-990,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: 1,1-Dimethylethyl 4-benzoylbenzenecarboperoxoate Solvents: Benzene
リファレンス
- Low temperature free-radical reactions initiated with tert-butyl p-benzoylperbenzoate. Selective acyl radical additions to substituted olefinsJournal of Organic Chemistry, 1985, 50(19), 3498-502,
ごうせいかいろ 17
はんのうじょうけん
リファレンス
- A convenient preparative method of unsymmetrical ketones and aliphatic aldehydes by thermolysis of homoallylic alcoholsJournal of Chemical Technology and Biotechnology, 1990, 48(4), 483-92,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Benzene
リファレンス
- A new synthetic method for the preparation of ketones by denitrification of α-nitro ketonesSynthesis, 1987, (6), 532-5,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Cuprous chloride
リファレンス
- Coupling reactions of organoaluminates with acid chlorides or anhydrides catalyzed by copper compounds. A convenient route to ketones from 1-olefins via hydroaluminationChemistry Letters, 1979, (6), 623-6,
ごうせいかいろ 20
はんのうじょうけん
リファレンス
- Synthesis from thioketones, acetals, cyanohydrins, enol ethers, enamines, other ene derivatives, and related compoundsScience of Synthesis, 2005, 26, 301-399,
Nonan-3-one Raw materials
- Oxirane, 2-hexyl-3-methyl-2-(phenylsulfinyl)-
- Tert-BUTYL ISOCYANIDE
- non-1-en-3-ol
- Carbamodithioic acid, dimethyl-, 1-cyano-1-ethylheptyl ester
- 3-Nonanol
- Carbamodithioic acid, dimethyl-, 1-cyano-1-ethylhexyl ester
- trihexylborane
- Heptanoic acid, 8-quinolinyl ester
- 3-Nonanone, 2-nitro-
- HEPTANOIC ANHYDRIDE
- Aluminate(1-), tetrahexyl-, lithium (1:1), (T-4)-
Nonan-3-one Preparation Products
Nonan-3-one 関連文献
-
1. Acetolysis of exo- and endo-bicyclo[3.3.1]nonan-3-yl toluenesulphonatesWilliam T. Moodie,Willie Parker,Ian Watt J. Chem. Soc. Perkin Trans. 2 1979 664
-
M. T. Hughes,J. Hudec J. Chem. Soc. D 1970 831
-
3. The synthesis of 3-amino-3-methylbicyclo[3.3.1]nonanes: Endo-selectivity in the Ritter reaction of 1,3,5,7α-tetramethylbicyclo[3.3.1]nonan-3-olAigars Jirgensons,Valerjans Kauss,Anatolij F. Mishnev,Ivars Kalvinsh J. Chem. Soc. Perkin Trans. 1 1999 3527
-
Aneta Nodzewska,Agnieszka Bokina,Katarzyna Romanowska,Ryszard Lazny RSC Adv. 2014 4 29668
-
Peter S. Toth,Robert A. W. Dryfe Analyst 2015 140 1947
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推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:925-78-0)3-Nonanone

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ